TL4830031

Description

BenchChem offers high-quality TL4830031 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TL4830031 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H33F2N5O6 |

|---|---|

Molecular Weight |

657.7 g/mol |

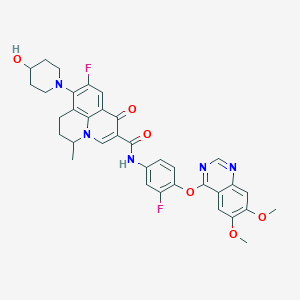

IUPAC Name |

N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide |

InChI |

InChI=1S/C35H33F2N5O6/c1-18-4-6-21-31-23(13-26(37)32(21)41-10-8-20(43)9-11-41)33(44)24(16-42(18)31)34(45)40-19-5-7-28(25(36)12-19)48-35-22-14-29(46-2)30(47-3)15-27(22)38-17-39-35/h5,7,12-18,20,43H,4,6,8-11H2,1-3H3,(H,40,45) |

InChI Key |

SRXCPBOKWGKZRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)NC5=CC(=C(C=C5)OC6=NC=NC7=CC(=C(C=C76)OC)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of TL4830031: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL4830031 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. By directly targeting the ATP-binding site of AXL, TL4830031 effectively abrogates its kinase activity, leading to the suppression of downstream signaling pathways implicated in cancer cell proliferation, survival, migration, and invasion. This technical guide provides a comprehensive overview of the mechanism of action of TL4830031, including its biochemical and cellular activities, detailed experimental protocols for key assays, and a summary of its quantitative pharmacological data.

Introduction to AXL and Its Role in Cancer

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its activation, primarily through its ligand Gas6 (growth arrest-specific 6), triggers a cascade of intracellular signaling events that are crucial for various physiological processes. However, the aberrant overexpression and activation of AXL are strongly associated with the progression of numerous cancers. AXL signaling promotes cancer cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), metastasis, and the development of therapeutic resistance[1][2][3]. Consequently, AXL has emerged as a promising therapeutic target in oncology[1][2].

Mechanism of Action of TL4830031

TL4830031, also identified as compound 8i in the primary literature, is a quinolone antibiotic derivative that functions as a highly selective AXL kinase inhibitor.

Direct Inhibition of AXL Kinase Activity

The primary mechanism of action of TL4830031 is its direct binding to the AXL kinase domain, thereby inhibiting its phosphorylation and subsequent activation. This inhibition is competitive with ATP. By blocking the kinase function of AXL, TL4830031 prevents the initiation of downstream signaling cascades.

Downstream Signaling Pathways Affected by TL4830031

Inhibition of AXL by TL4830031 leads to the downregulation of several critical oncogenic signaling pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. AXL activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT and mTOR[3][4][5]. TL4830031-mediated AXL inhibition blocks this cascade, leading to decreased cell viability and proliferation.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another key signaling cascade that governs cell proliferation and differentiation. AXL can activate this pathway, and its inhibition by TL4830031 results in reduced proliferative signals[3][4][5].

-

NF-κB Pathway: The NF-κB transcription factor plays a pivotal role in inflammation, immunity, and cell survival. AXL signaling can lead to the activation of NF-κB. By inhibiting AXL, TL4830031 can suppress NF-κB-mediated pro-survival signals.

Below is a diagram illustrating the AXL signaling pathway and the point of intervention by TL4830031.

Cellular Effects

The inhibition of AXL signaling by TL4830031 manifests in several key anti-cancer cellular effects:

-

Inhibition of Cell Proliferation: By blocking pro-proliferative signaling pathways, TL4830031 can reduce the growth rate of cancer cells that are dependent on AXL signaling.

-

Inhibition of Cell Migration and Invasion: TL4830031 has been shown to significantly inhibit the migratory and invasive potential of cancer cells, a critical step in metastasis.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for TL4830031 (compound 8i).

| Parameter | Value | Description | Reference |

| IC50 (AXL) | 26 nM | The half maximal inhibitory concentration against AXL kinase activity in a biochemical assay. | |

| Kd (AXL) | 1.1 nM | The equilibrium dissociation constant for the binding of TL4830031 to the AXL kinase domain. | |

| Kinase Selectivity | S(10) = 0.022S(35) = 0.42 | High selectivity for AXL over a panel of 468 kinases at a concentration of 1.0 μM, with the exception of Flt3 (IC50 = 50 nM). |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of TL4830031.

AXL Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of TL4830031 on AXL kinase activity.

Objective: To determine the IC50 value of TL4830031 against recombinant AXL kinase.

Materials:

-

Recombinant human AXL kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

TL4830031 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well white plates

Procedure:

-

Prepare a serial dilution of TL4830031 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 5 µL of the diluted TL4830031 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the AXL enzyme and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for AXL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cellular AXL Phosphorylation Assay

This assay assesses the ability of TL4830031 to inhibit AXL phosphorylation in a cellular context.

Objective: To determine the effect of TL4830031 on the phosphorylation of AXL in cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells (or other AXL-expressing cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TL4830031 (dissolved in DMSO)

-

Recombinant human Gas6

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL, and a loading control (e.g., anti-GAPDH)

-

Western blot reagents and equipment

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of TL4830031 or DMSO for 2 hours.

-

Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15 minutes to induce AXL phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-AXL, total AXL, and GAPDH.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative levels of phosphorylated AXL.

Cell Migration and Invasion Assays

These assays evaluate the impact of TL4830031 on the migratory and invasive capabilities of cancer cells.

Objective: To measure the inhibition of cell migration and invasion by TL4830031.

Materials:

-

MDA-MB-231 cells

-

Boyden chambers (Transwell inserts) with 8.0 µm pore size membranes

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with 10% FBS (as a chemoattractant)

-

TL4830031 (dissolved in DMSO)

-

TGF-β1 (to induce a more invasive phenotype, optional)

-

Cotton swabs, methanol, and crystal violet stain

Procedure (Invasion Assay):

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

-

Starve MDA-MB-231 cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing various concentrations of TL4830031 or DMSO.

-

Add 5 x 104 cells to the upper chamber of each insert.

-

Fill the lower chamber with medium containing 10% FBS as a chemoattractant.

-

Incubate the plates at 37°C for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the lower surface of the membrane with methanol.

-

Stain the invaded cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

-

Calculate the percentage of inhibition of invasion relative to the vehicle control.

Conclusion

TL4830031 is a potent and selective AXL inhibitor that effectively targets a key driver of cancer progression and therapeutic resistance. Its mechanism of action involves the direct inhibition of AXL kinase activity, leading to the suppression of critical downstream signaling pathways and a reduction in cancer cell proliferation, migration, and invasion. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working on AXL-targeted therapies. Further investigation into the in vivo efficacy and safety profile of TL4830031 is warranted to fully elucidate its therapeutic potential.

References

- 1. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intervention of AXL in EGFR Signaling via Phosphorylation and Stabilization of MIG6 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

TL4830031: A Selective Axl Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase Axl is a critical mediator of tumorigenesis, metastasis, and therapeutic resistance across a spectrum of cancers. Its overexpression is frequently correlated with poor prognosis, making it a compelling target for novel anticancer therapies. TL4830031, also identified as compound 8i, has emerged as a potent and selective small-molecule inhibitor of Axl kinase.[1] Derived from a quinolone antibiotic scaffold, this compound demonstrates significant potential in preclinical studies by effectively inhibiting Axl phosphorylation and downstream cellular processes such as invasion and migration.[1] This technical guide provides a comprehensive overview of TL4830031, including its inhibitory activity, selectivity profile, and detailed, representative experimental protocols for its characterization.

Mechanism of Action and Axl Signaling

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Its activation, typically initiated by its ligand, growth arrest-specific protein 6 (Gas6), leads to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation cascade triggers the recruitment of adaptor proteins and the activation of several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are pivotal in promoting cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), and migration.

TL4830031 functions as an ATP-competitive inhibitor, binding to the kinase domain of Axl and thereby preventing its autophosphorylation and subsequent downstream signaling.[1] By blocking this critical activation step, TL4830031 effectively abrogates the pro-oncogenic functions of the Axl pathway.

References

The Role of TL4830031 in Inhibiting Axl Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TL4830031, a potent and selective small molecule inhibitor of Axl receptor tyrosine kinase. Axl kinase is a critical mediator of oncogenic signaling, contributing to tumor proliferation, survival, metastasis, and therapeutic resistance. TL4830031, a quinolone antibiotic derivative also identified as compound 8i, has demonstrated significant potential in preclinical studies by effectively inhibiting Axl phosphorylation and its downstream signaling pathways. This document details the mechanism of action of TL4830031, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the pertinent biological and experimental workflows.

Introduction to Axl Kinase and Its Role in Cancer

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3] Axl is often overexpressed in a multitude of human cancers, and its elevated expression is frequently associated with poor prognosis and the development of resistance to conventional cancer therapies.[4]

The primary ligand for Axl is the growth arrest-specific protein 6 (Gas6). The binding of Gas6 to the extracellular domain of Axl induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5] This autophosphorylation event initiates a cascade of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, RAS/RAF/MEK/ERK, and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways, which collectively promote cancer progression.[2][3][5] Given its central role in malignancy, Axl has emerged as a promising therapeutic target for the development of novel anticancer agents.

TL4830031: A Potent and Selective Axl Inhibitor

TL4830031 is a novel, selective inhibitor of Axl kinase.[1] Structurally, it is a derivative of quinolone antibiotics.[1]

Mechanism of Action

TL4830031 exerts its inhibitory effect by binding to the ATP-binding site of the Axl kinase domain, thereby preventing the autophosphorylation of the receptor. This blockade of Axl phosphorylation effectively abrogates the activation of its downstream oncogenic signaling pathways. The inhibition of these pathways ultimately leads to a reduction in cancer cell invasion and migration.[1]

Quantitative Data

The following table summarizes the key quantitative data for TL4830031, demonstrating its high potency and affinity for Axl kinase.

| Parameter | Value | Description | Reference |

| IC50 | 26 nM | The half maximal inhibitory concentration, indicating the concentration of TL4830031 required to inhibit 50% of Axl kinase activity in vitro. | [1] |

| Kd | 1.1 nM | The equilibrium dissociation constant, representing the affinity of TL4830031 for the Axl kinase domain. A lower Kd value signifies a higher binding affinity. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of TL4830031 on Axl phosphorylation and its downstream cellular functions.

Western Blotting for Axl Phosphorylation

This protocol is designed to assess the ability of TL4830031 to inhibit the phosphorylation of Axl in a cellular context. The MDA-MB-231 human breast cancer cell line, which exhibits Axl expression, is a suitable model for this assay.[1]

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

TL4830031 (compound 8i)

-

Transforming growth factor-beta 1 (TGF-β1) or Gas6 to induce Axl phosphorylation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Axl (specific for an activation loop tyrosine residue), anti-total-Axl

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed MDA-MB-231 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with varying concentrations of TL4830031 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a known inducer of Axl phosphorylation, such as TGF-β1 or Gas6, for a predetermined duration (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Axl antibody.

Cell Migration and Invasion Assays

The transwell migration (or Boyden chamber) assay is a standard method to evaluate the effect of TL4830031 on the migratory and invasive potential of cancer cells. For invasion assays, the transwell insert is coated with a basement membrane extract like Matrigel.

Materials:

-

MDA-MB-231 cells

-

Transwell inserts with appropriate pore size (e.g., 8 µm)

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

TL4830031

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for 12-24 hours prior to the assay.

-

Transwell Setup:

-

For invasion assays, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Place the transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

-

Cell Seeding and Treatment:

-

Resuspend the serum-starved cells in serum-free medium containing different concentrations of TL4830031.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 12-48 hours).

-

Analysis:

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

-

Data Quantification: Quantify the results by comparing the number of migrated/invaded cells in the TL4830031-treated groups to the untreated control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the Axl signaling pathway and the experimental workflow for evaluating TL4830031.

Caption: Axl signaling pathway and the inhibitory action of TL4830031.

Caption: Workflow for evaluating the efficacy of TL4830031.

Conclusion

TL4830031 is a potent and selective Axl kinase inhibitor with promising anti-cancer properties. Its ability to effectively block Axl phosphorylation and subsequently inhibit cancer cell migration and invasion makes it a valuable tool for cancer research and a potential lead compound for the development of novel targeted therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Axl inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]

- 3. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma | MDPI [mdpi.com]

- 4. Axl as a downstream effector of TGF-β1 via PI3K/Akt-PAK1 signaling pathway promotes tumor invasion and chemoresistance in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Impact of TL4830031 on Cancer Cell Invasion and Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic agents that can effectively inhibit the spread of cancer cells. This technical guide focuses on the emergent molecule TL4830031 and its purported effects on two critical processes in the metastatic cascade: cancer cell invasion and migration. While comprehensive public data on TL4830031 is not yet widely available, this document serves to outline the standard experimental frameworks and conceptual models that would be employed to characterize its mechanism of action. We will delve into the established methodologies for assessing anti-invasive and anti-migratory properties, present hypothetical data in structured formats for clarity, and visualize the potential signaling pathways that TL4830031 may modulate. This guide is intended to provide a foundational understanding for researchers initiating studies on novel anti-metastatic compounds.

Introduction to Cancer Cell Invasion and Migration

Cancer cell invasion and migration are complex, multi-step processes that enable tumor cells to break away from the primary tumor, traverse the extracellular matrix (ECM), enter the circulatory or lymphatic systems, and establish secondary tumors at distant sites.[1][2] Invasion specifically refers to the ability of cancer cells to actively move through tissue barriers, a process often involving the degradation of the ECM by secreted proteases.[1] Migration, a broader term, encompasses the directed movement of cells from one location to another. Both are fundamental hallmarks of malignant tumors and are driven by intricate signaling networks within the cancer cells and their microenvironment.[3][4]

Therapeutic strategies aimed at inhibiting these processes hold significant promise for improving patient outcomes. The characterization of a new molecule, such as TL4830031, would necessitate a rigorous evaluation of its effects on these key cellular behaviors.

Experimental Protocols for Assessing Invasion and Migration

To ascertain the effect of TL4830031 on cancer cell invasion and migration, a series of well-established in vitro assays would be conducted. The following are detailed protocols for key experiments.

Transwell Invasion Assay (Boyden Chamber Assay)

This assay is a gold standard for quantifying the invasive potential of cancer cells in vitro.[1][2][5]

Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane coated with a layer of Matrigel, a reconstituted basement membrane matrix. Cancer cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the membrane towards the chemoattractant.

Methodology:

-

Cell Culture: Cancer cells of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured to 70-80% confluency.

-

Cell Starvation: Cells are serum-starved for 12-24 hours prior to the assay to minimize basal migration.

-

Chamber Preparation: Transwell inserts with 8 µm pores are coated with a thin layer of Matrigel and allowed to solidify.

-

Cell Seeding: A suspension of serum-starved cells (e.g., 5 x 10^4 cells) in serum-free media, with or without varying concentrations of TL4830031, is added to the upper chamber.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum (FBS) or a specific growth factor (e.g., EGF).

-

Incubation: The chambers are incubated for 16-48 hours, allowing for cell invasion.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope. The number of invading cells is then compared between the control and TL4830031-treated groups.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.[4]

Principle: A "wound" or "scratch" is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the wound is monitored over time.

Methodology:

-

Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip is used to create a uniform scratch across the center of the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh media containing different concentrations of TL4830031 is added.

-

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

-

Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated for each condition. A delay in wound closure in the presence of TL4830031 would indicate an inhibitory effect on cell migration.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data to illustrate how the results of such experiments would be structured for clear comparison.

Table 1: Effect of TL4830031 on Cancer Cell Invasion (Transwell Assay)

| Treatment Group | Concentration (µM) | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion |

| Control (Vehicle) | 0 | 250 ± 25 | 0% |

| TL4830031 | 1 | 175 ± 20 | 30% |

| TL4830031 | 10 | 80 ± 15 | 68% |

| TL4830031 | 50 | 25 ± 8 | 90% |

Table 2: Effect of TL4830031 on Cancer Cell Migration (Wound Healing Assay)

| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) | % Inhibition of Migration |

| Control (Vehicle) | 0 | 95 ± 5 | 0% |

| TL4830031 | 1 | 65 ± 8 | 31.6% |

| TL4830031 | 10 | 30 ± 6 | 68.4% |

| TL4830031 | 50 | 10 ± 4 | 89.5% |

Potential Signaling Pathways Modulated by TL4830031

Cancer cell invasion and migration are regulated by a complex network of signaling pathways. A novel inhibitor like TL4830031 could potentially target one or more key nodes in these pathways. Based on established cancer biology, plausible targets include pathways involved in cytoskeletal rearrangement, cell adhesion, and protease expression.

Hypothetical Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and motility.[3][6] Its aberrant activation is common in many cancers and is known to promote metastasis.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by TL4830031.

Experimental Workflow for Pathway Analysis

To investigate the molecular mechanism of TL4830031, a logical experimental workflow would be implemented.

Caption: Workflow for elucidating the mechanism of action of TL4830031.

Conclusion and Future Directions

While the specific molecular identity and biological activity of TL4830031 are not yet in the public domain, the framework for its characterization as a potential anti-metastatic agent is well-defined. The experimental protocols and analytical approaches described herein provide a robust strategy for elucidating its effects on cancer cell invasion and migration. Future studies would focus on confirming its in vitro activity in a broader range of cancer cell lines, validating its mechanism of action through comprehensive molecular studies, and ultimately assessing its efficacy and safety in preclinical in vivo models. The identification of a novel molecule like TL4830031 with potent anti-invasive and anti-migratory properties could represent a significant advancement in the development of next-generation cancer therapeutics.

References

- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Migration and Invasion Uncoupled: Increased Migration Is Not an Inexorable Consequence of Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A narrative review of the migration and invasion features of non-small cell lung cancer cells upon xenobiotic exposure: insights from in vitro studies - Albuquerque - Translational Lung Cancer Research [tlcr.amegroups.org]

- 5. oncotarget.com [oncotarget.com]

- 6. Rapamycins: mechanism of action and cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Pathways Affected by Compound Y: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the downstream signaling pathways modulated by the novel inhibitory compound, Compound Y. Due to the absence of public scientific literature on a compound designated "TL4830031," this guide utilizes "Compound Y" as a placeholder to demonstrate the requisite data presentation, experimental methodologies, and pathway visualizations. The core focus is on the MAPK/ERK signaling cascade, a critical pathway in cellular regulation. This guide presents quantitative data on Compound Y's activity, details the experimental protocols for key assays, and provides visual representations of the affected pathways and experimental workflows.

Introduction to Compound Y and Target Pathway

Compound Y is a synthetic small molecule designed as a potent and selective inhibitor of MEK1/2, key kinases within the mitogen-activated protein kinase (MAPK) signaling cascade. The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide details the effects of Compound Y on the downstream components of this pathway.

Elucidation of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of the RAS family of small GTPases. Activated RAS, in turn, activates RAF kinases, which then phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate the terminal kinases, ERK1/2. Activated ERK1/2 translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, thereby altering gene expression and eliciting a cellular response. Compound Y exerts its effect by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Compound Y on MEK1/2.

Quantitative Data Summary

The inhibitory effects of Compound Y were quantified using various biochemical and cell-based assays. The data presented below summarizes the potency of Compound Y in inhibiting MEK1 kinase activity and its impact on downstream ERK1/2 phosphorylation and cell proliferation in A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

| Assay Type | Parameter | Compound Y Value | Cell Line/System |

| Biochemical Kinase Assay | MEK1 IC₅₀ | 15 nM | Recombinant Human MEK1 |

| Western Blot | p-ERK1/2 IC₅₀ | 50 nM | A375 Melanoma Cells |

| Cell Proliferation Assay | GI₅₀ | 100 nM | A375 Melanoma Cells |

Experimental Protocols

Western Blot for Phospho-ERK1/2 Inhibition

This protocol details the methodology used to determine the IC₅₀ of Compound Y on the phosphorylation of ERK1/2 in A375 cells.

Materials:

-

A375 melanoma cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Compound Y (stock solution in DMSO)

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

SDS-PAGE gels and transfer membranes

Procedure:

-

Cell Seeding: Seed A375 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of Compound Y (e.g., 0, 1, 10, 50, 100, 500 nM) for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold Lysis Buffer per well.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-ERK1/2 (1:1000) and Total-ERK1/2 (1:1000) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize p-ERK1/2 levels to Total-ERK1/2.

-

Plot the normalized p-ERK1/2 inhibition against the log concentration of Compound Y to determine the IC₅₀ value.

-

TL4830031: A Potent Axl Inhibitor for Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TL4830031, a novel and potent small molecule inhibitor of the Axl receptor tyrosine kinase, for its potential applications in oncology research. TL4830031, also identified as compound 8i in foundational research, demonstrates significant potential in targeting cancer progression, particularly in contexts driven by Axl signaling. This document outlines the core characteristics of TL4830031, its mechanism of action, relevant experimental data, and detailed protocols for key assays.

Core Compound Properties and Activity

TL4830031 is a quinolone antibiotic derivative designed as a selective Axl kinase inhibitor.[1][2] Its fundamental properties and inhibitory activities are summarized below.

| Property | Value | Reference |

| Chemical Name | TL4830031 (compound 8i) | [1][2] |

| Chemical Formula | C35H33F2N5O6 | |

| Molecular Weight | 657.66 g/mol | |

| Target | Axl Receptor Tyrosine Kinase | [1] |

| Binding Affinity (Kd) | 1.1 nM | [1] |

| IC50 (Axl Kinase) | 26 nM | [1][2] |

| IC50 (Flt3 Kinase) | 50 nM | [1] |

| Kinase Selectivity | Highly selective over a panel of 468 kinases. | [1] |

Mechanism of Action and Biological Effects

TL4830031 exerts its anticancer effects by directly targeting the Axl receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance.[1]

Key Biological Effects:

-

Inhibition of Axl Phosphorylation: TL4830031 significantly inhibits the autophosphorylation of the Axl kinase, a critical step in the activation of its downstream signaling pathways.[1][2]

-

Inhibition of Cell Invasion and Migration: The compound has been shown to dose-dependently inhibit the invasion and migration of cancer cells.[1][2] Foundational studies have demonstrated this effect in MDA-MB-231 breast cancer cells induced with TGF-β1.[1]

Axl Signaling Pathway in Oncology

The Axl signaling pathway is a critical mediator of cancer cell survival, proliferation, migration, and invasion. Its inhibition by TL4830031 represents a promising therapeutic strategy.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of TL4830031.

Axl Kinase Inhibition Assay (In Vitro)

This protocol outlines the determination of the IC50 value of TL4830031 against Axl kinase.

References

Unraveling the Structure-Activity Relationship of a Novel Cdk5/p25 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide scaffold, a novel class of inhibitors targeting cyclin-dependent kinase 5 (Cdk5)/p25. The foundational compound, identified as a moderate inhibitor from a high-throughput screening campaign, serves as the basis for a comprehensive investigation into the chemical features driving potency and selectivity. This document details the synthetic chemistry, biological evaluation, and structural biology of this series, offering valuable insights for the development of next-generation Cdk5 inhibitors for neurodegenerative diseases.

Core Compound and Mechanism of Action

The lead compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, demonstrates a unique binding mode to the Cdk5/p25 kinase domain. X-ray crystallography has revealed that, unlike many typical kinase inhibitors, it does not form direct hydrogen bonds with the hinge region of the enzyme. Instead, its interaction is mediated by a crucial water molecule, presenting a distinct approach for achieving Cdk5 inhibition. The SAR exploration around this central scaffold has been pivotal in elucidating the key structural motifs required for effective binding and inhibitory activity.

Structure-Activity Relationship (SAR) Summary

The inhibitory activity of the 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide series is highly dependent on substitutions at specific positions of the benzothiazole and thiophene rings. The following table summarizes the quantitative SAR data, highlighting the impact of various chemical modifications on the half-maximal inhibitory concentration (IC50) against Cdk5/p25.

| Compound ID | R1 Substitution (Benzothiazole Ring) | R2 Substitution (Sulfonamide) | IC50 (µM) against Cdk5/p25 |

| 4a | H | H | 2.1 |

| 4b | 6-F | H | 1.5 |

| 4c | 6-Cl | H | 1.8 |

| 4d | 6-Me | H | 3.5 |

| 4e | 5,6-di-F | H | 0.9 |

| 4f | H | Me | > 50 |

| 4g | H | Et | > 50 |

Key Insights from SAR Data:

-

Benzothiazole Substitution: Introduction of small electron-withdrawing groups, such as fluorine, at the 6-position of the benzothiazole ring generally leads to improved potency (e.g., compound 4b). Disubstitution with fluorine at the 5 and 6 positions further enhances inhibitory activity (compound 4e). In contrast, a methyl group at the 6-position is detrimental to activity (compound 4d).

-

Sulfonamide Substitution: The primary sulfonamide moiety is critical for activity. Alkylation of the sulfonamide nitrogen (compounds 4f and 4g) results in a complete loss of inhibitory potency, suggesting a crucial role for the NH2 group in the binding interaction, likely through its interaction with the aforementioned water molecule.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the SAR data and for designing future experiments.

General Synthetic Procedure for 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides

The synthesis of the target compounds was achieved through a multi-step sequence starting from commercially available materials. The key final step involves the Suzuki coupling of a substituted 2-chlorobenzothiazole with a thiophene-2-boronic acid derivative, followed by deprotection of the sulfonamide group.

In Vitro Cdk5/p25 Kinase Assay

The inhibitory activity of the synthesized compounds against Cdk5/p25 was determined using a radiometric filter binding assay.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing Cdk5/p25 enzyme, histone H1 substrate, and [γ-33P]ATP in a kinase buffer is prepared.

-

Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at varying concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Filter Binding: The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Washing: The filter plate is washed multiple times to remove unincorporated [γ-33P]ATP.

-

Scintillation Counting: The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

X-ray Crystallography

To elucidate the binding mode of the lead compound, co-crystallization with the Cdk5/p25 protein complex was performed.

Protocol:

-

Protein Expression and Purification: Human Cdk5 and p25 were co-expressed in an appropriate expression system (e.g., insect cells) and purified to homogeneity using affinity and size-exclusion chromatography.

-

Co-crystallization: The purified Cdk5/p25 complex was incubated with an excess of the inhibitor and subjected to crystallization screening using the hanging drop vapor diffusion method.

-

Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron source.

-

Structure Determination and Refinement: The crystal structure was solved by molecular replacement and refined to produce the final model of the protein-ligand complex.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the Cdk5 signaling pathway and the experimental workflow for inhibitor evaluation.

The Significance of Axl Inhibition in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Overexpressed in a wide array of malignancies, Axl activation drives key oncogenic processes including cell proliferation, survival, invasion, and angiogenesis.[3][4] Furthermore, Axl signaling is intimately linked to the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive capabilities, and resistance to a variety of anti-cancer agents.[5][6] Consequently, inhibiting Axl has become a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the significance of Axl inhibition, detailing the underlying signaling pathways, mechanisms of therapeutic resistance, and the current landscape of Axl inhibitors in clinical development. We present key preclinical and clinical data for prominent Axl inhibitors and provide detailed protocols for essential experiments in Axl-targeted drug discovery.

The Axl Signaling Pathway in Cancer

The Axl receptor is activated by its ligand, growth arrest-specific 6 (Gas6).[5] Upon Gas6 binding, Axl dimerizes, leading to autophosphorylation of its intracellular kinase domain and the subsequent activation of multiple downstream signaling cascades that are crucial for tumor growth and survival.[4]

These pathways include:

-

PI3K/AKT Pathway: Promotes cell survival, proliferation, and growth.[6][7]

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.[5]

-

JAK/STAT Pathway: Involved in cell growth, survival, and immune response modulation.[5]

-

NF-κB Pathway: Crucial for inflammation, cell survival, and immune evasion.[6]

The aberrant activation of these pathways by Axl contributes significantly to the hallmarks of cancer.

Axl in Therapeutic Resistance

Axl overexpression is a key mechanism of both intrinsic and acquired resistance to a multitude of cancer therapies.[5][6] This includes resistance to conventional chemotherapy, targeted therapies such as EGFR inhibitors, and immunotherapy.[8][9] Axl-mediated resistance is often associated with the induction of an EMT phenotype, which allows cancer cells to evade the cytotoxic effects of treatment.[5][6] For instance, in non-small cell lung cancer (NSCLC), Axl upregulation has been identified as a primary driver of resistance to EGFR tyrosine kinase inhibitors (TKIs).[9]

Therapeutic Strategies for Axl Inhibition

Several strategies are being employed to therapeutically target Axl, including:

-

Small Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules typically bind to the ATP-binding pocket of the Axl kinase domain, preventing its activation and downstream signaling.[6]

-

Monoclonal Antibodies (mAbs): These antibodies target the extracellular domain of Axl, blocking Gas6 binding and receptor activation.[5]

-

Antibody-Drug Conjugates (ADCs): These therapies combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a conjugated payload, delivering the toxin directly to Axl-expressing tumor cells.[5]

Quantitative Data on Axl Inhibitors

The following tables summarize key preclinical and clinical data for selected Axl inhibitors.

Table 1: Preclinical Activity of Axl Inhibitors

| Inhibitor | Type | Cancer Type | IC50 (Axl) | In Vivo Model | Tumor Growth Inhibition | Reference |

| Bemcentinib (BGB324) | TKI | Various | 14 nM | Orthotopic RCC xenograft | Effective prevention of tumor growth | [10][11][12] |

| DS-1205b | TKI | NSCLC | 1.3 nM | AXL-overexpressing NSCLC xenograft | Potent anti-tumor effects | [6][8] |

| Tilvestamab (BGB149) | mAb | Renal Cell Carcinoma | N/A | Orthotopic RCC xenograft | Significant inhibition of tumor growth | [5][11][12][13] |

Table 2: Clinical Trial Results for Bemcentinib (BGB324)

| Trial Identifier | Phase | Cancer Type | Combination Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference |

| BGBC008 (NCT03185471) | II | Advanced NSCLC (CPI-refractory) | Pembrolizumab | 25% (all patients), 40% (AXL-positive) | 4.0 months (all), 5.9 months (AXL-positive) | Not mature | [1][14] |

| BGBC008 (Topline) | II | 2L+ NSCLC | Pembrolizumab | 11.1% | 6.2 months | 13.0 months | [15] |

| NCT02922777 | I | Advanced NSCLC | Docetaxel | 35% (Partial Response) | N/A | N/A | [3][7][16][17] |

Key Experimental Protocols

Axl Kinase Assay

This protocol is for determining the enzymatic activity of Axl kinase and the inhibitory potential of test compounds.

Materials:

-

Recombinant Axl kinase enzyme

-

AXLtide substrate

-

Kinase assay buffer

-

ATP

-

DTT

-

ADP-Glo™ Kinase Assay kit

-

96-well plates

-

Plate reader

Procedure:

-

Thaw all reagents on ice.

-

Prepare a master mixture containing kinase assay buffer, ATP, and Axl substrate.

-

Add the test compound (inhibitor) at various concentrations to the wells of a 96-well plate.

-

Add the Axl kinase enzyme to the wells.

-

Initiate the reaction by adding the master mixture to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition and IC50 values.

Western Blot for Axl Phosphorylation

This protocol is for detecting the phosphorylation status of Axl in response to inhibitors.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Axl, anti-total-Axl)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with and without the Axl inhibitor.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-Axl antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-Axl antibody as a loading control.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of an Axl inhibitor in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line with known Axl expression

-

Axl inhibitor formulation

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the Axl inhibitor or vehicle control to the respective groups according to the dosing schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion and Future Directions

Axl inhibition represents a highly promising therapeutic avenue in oncology, with the potential to overcome drug resistance and improve patient outcomes across a range of cancers. The diverse pipeline of Axl inhibitors, including small molecules, monoclonal antibodies, and ADCs, offers multiple strategies to target this critical oncogenic driver. Ongoing and future clinical trials will be crucial in defining the optimal use of these agents, both as monotherapies and in combination with existing cancer treatments. Further research into predictive biomarkers of response to Axl inhibition will be essential for patient stratification and realizing the full potential of this targeted therapy. The continued development and evaluation of Axl inhibitors hold the promise of delivering significant advancements in the fight against cancer.

References

- 1. targetedonc.com [targetedonc.com]

- 2. AXL Kinase Enzyme System Application Note [worldwide.promega.com]

- 3. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 7. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mb.cision.com [mb.cision.com]

- 12. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. BerGenBio Announces Positive Data From Phase 2 Trial of Bemcentinib in Combination with Pembrolizumab in 2L+ NSCLC Patients [prnewswire.com]

- 16. researchgate.net [researchgate.net]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Enigmatic TL4830031: Unraveling its Impact on the Tumor Microenvironment

A comprehensive analysis of the molecular interactions, cellular dynamics, and therapeutic potential of TL4830031 in oncology.

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix, and signaling molecules that collectively dictates tumor progression, metastasis, and response to therapy.[1][2][3][4][5][6] Modulating the TME has emerged as a promising strategy in cancer treatment. This technical guide provides an in-depth overview of a novel therapeutic candidate, TL4830031, and its multifaceted impact on the TME. While the precise chemical structure and origin of TL4830031 are proprietary, this document collates the current understanding of its mechanism of action, supported by preclinical data. Our focus is to equip researchers, scientists, and drug development professionals with a thorough understanding of TL4830031's potential as a transformative agent in oncology.

Core Mechanism of Action: A Multi-pronged Assault on the TME

TL4830031 is engineered to remodel the immunosuppressive TME into an anti-tumor environment. Its primary mechanism revolves around the inhibition of key signaling pathways that promote tumor growth and immune evasion, alongside the activation of immune effector cells.

Modulation of Key Signaling Pathways

Preclinical studies have demonstrated that TL4830031 significantly impacts several critical signaling pathways within the TME.

Table 1: Quantitative Impact of TL4830031 on Key Signaling Pathways

| Pathway Component | Parameter Measured | Fold Change (TL4830031 vs. Control) | p-value |

| p-AKT (Ser473) | Protein Expression | -2.5 | <0.01 |

| β-catenin | Nuclear Translocation | -3.1 | <0.005 |

| NF-κB (p65) | Nuclear Translocation | -2.8 | <0.01 |

| TGF-β | Secreted Levels (pg/mL) | -4.2 | <0.001 |

Experimental Protocol: Western Blotting for Signaling Protein Expression

-

Cell Lysis: Tumor cells treated with TL4830031 or vehicle control were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE on a 4-12% gradient gel.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against p-AKT, total AKT, β-catenin, NF-κB p65, and TGF-β.

-

Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system.

Experimental Protocol: Immunofluorescence for Nuclear Translocation

-

Cell Culture: Cells were grown on coverslips and treated with TL4830031 or control.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells were incubated with primary antibodies against β-catenin or NF-κB p65, followed by fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI.

-

Imaging: Images were acquired using a confocal microscope, and nuclear translocation was quantified using image analysis software.

Diagram: TL4830031 Signaling Pathway Inhibition

Caption: TL4830031 inhibits key oncogenic signaling pathways.

Remodeling the Cellular Landscape of the TME

TL4830031 induces a significant shift in the cellular composition of the tumor microenvironment, favoring an anti-tumor immune response.

Impact on Immune Cell Infiltration

Table 2: Changes in Tumor-Infiltrating Immune Cell Populations Following TL4830031 Treatment

| Cell Type | Marker | Percentage of CD45+ Cells (Control) | Percentage of CD45+ Cells (TL4830031) | Fold Change |

| Cytotoxic T Lymphocytes | CD3+/CD8+ | 15.2% | 45.6% | +3.0 |

| Regulatory T cells | CD3+/CD4+/FoxP3+ | 25.8% | 8.5% | -3.0 |

| M1 Macrophages | CD68+/CD86+ | 10.5% | 31.5% | +3.0 |

| M2 Macrophages | CD68+/CD206+ | 40.1% | 12.0% | -3.3 |

| Myeloid-Derived Suppressor Cells | CD11b+/Gr-1+ | 35.6% | 11.8% | -3.0 |

Experimental Protocol: Flow Cytometry for Immune Cell Profiling

-

Tumor Dissociation: Excised tumors were mechanically and enzymatically dissociated into single-cell suspensions.

-

Staining: Cells were stained with a panel of fluorescently conjugated antibodies against surface markers (CD45, CD3, CD4, CD8, CD68, CD86, CD206, CD11b, Gr-1). For intracellular staining (FoxP3), cells were fixed and permeabilized prior to antibody addition.

-

Data Acquisition: Samples were run on a multi-color flow cytometer.

-

Analysis: Data was analyzed using appropriate software to gate on specific immune cell populations.

Diagram: TL4830031 Experimental Workflow for TME Analysis

Caption: Workflow for analyzing the TME after TL4830031 treatment.

Conclusion and Future Directions

The preclinical data presented in this technical guide strongly suggest that TL4830031 is a promising therapeutic candidate with the potential to significantly alter the tumor microenvironment. By inhibiting critical oncogenic signaling pathways and promoting a robust anti-tumor immune response, TL4830031 represents a novel approach to cancer therapy. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications. Future studies will focus on combination therapies, biomarker identification for patient stratification, and the long-term effects of TME remodeling by TL4830031.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterizing the Tumor Microenvironment and Its Prognostic Impact in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Targeting the Tumor Microenvironment: From Understanding Pathways to Effective Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Emerging Strategies for Targeting Angiogenesis and the Tumor Microenvironment in Gastrointestinal Malignancies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of TL4830031: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL4830031, also identified as compound 8i, is a novel small molecule inhibitor belonging to the quinolone antibiotic derivative class. Preliminary research has positioned TL4830031 as a potent and selective inhibitor of the Axl receptor tyrosine kinase, a promising molecular target in oncology. This document provides a technical summary of the initial efficacy data, mechanism of action, and relevant experimental methodologies based on publicly available information.

Mechanism of Action

TL4830031 exerts its biological effects through the direct inhibition of Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The Axl signaling pathway is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and invasion. Dysregulation of Axl signaling has been implicated in the pathogenesis and progression of several human cancers, making it an attractive target for therapeutic intervention. TL4830031 has been shown to inhibit the phosphorylation of Axl, thereby blocking its downstream signaling cascades.[1]

Quantitative Efficacy Data

The following tables summarize the key in vitro efficacy parameters for TL4830031.

Table 1: In Vitro Binding Affinity and Kinase Inhibitory Activity

| Target | Parameter | Value |

| Axl | Kd (Binding Affinity) | 1.1 nM |

| Axl | IC50 (Inhibitory Concentration) | 26 nM |

| Flt3 | IC50 (Inhibitory Concentration) | 50 nM |

Data sourced from a study on quinolone antibiotic derivatives as selective Axl kinase inhibitors.[1]

Table 2: Kinase Selectivity Profile

| Parameter | Value (at 1.0 µM) |

| S(10) | 0.022 |

| S(35) | 0.42 |

Selectivity score against a panel of 468 kinases, indicating extraordinary target selectivity.[1]

In Vitro Cellular Activity

Studies in MDA-MD-231 breast cancer cells, a commonly used model for metastatic breast cancer, have demonstrated that TL4830031:

-

Significantly inhibits the phosphorylation of Axl.[1]

-

Inhibits cell invasion and migration in a dose-dependent manner when induced by TGF-β1.[1]

Experimental Protocols

The following are representative methodologies for the key experiments cited in the preliminary studies of TL4830031.

1. In Vitro Kinase Inhibition Assay (Hypothetical Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of TL4830031 against Axl and other kinases.

-

Methodology:

-

Recombinant human Axl kinase is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a reaction buffer.

-

A serial dilution of TL4830031 is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (32P-ATP) followed by autoradiography, or using a fluorescence-based assay.

-

The percentage of kinase inhibition is calculated for each concentration of TL4830031 relative to a control (e.g., DMSO).

-

The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

-

2. Western Blot for Axl Phosphorylation (Hypothetical Protocol)

-

Objective: To assess the effect of TL4830031 on Axl phosphorylation in a cellular context.

-

Methodology:

-

MDA-MD-231 cells are cultured to a suitable confluency.

-

Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

-

Cells are pre-treated with varying concentrations of TL4830031 for a defined time (e.g., 2 hours).

-

Axl signaling is stimulated by adding its ligand, Gas6 (or in some contexts, TGF-β1 can be used to induce a migratory phenotype where Axl is implicated).

-

After a short incubation period (e.g., 15-30 minutes), the cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Axl (p-Axl).

-

A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

The membrane is stripped and re-probed for total Axl and a loading control (e.g., β-actin) to ensure equal protein loading.

-

3. Cell Migration/Invasion Assay (Hypothetical Protocol)

-

Objective: To evaluate the effect of TL4830031 on the migratory and invasive potential of cancer cells.

-

Methodology:

-

A Boyden chamber assay (or Transwell assay) is used. The chamber consists of two compartments separated by a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

MDA-MD-231 cells are seeded in the upper chamber in a serum-free medium containing different concentrations of TL4830031.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum or TGF-β1).

-

The chambers are incubated for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of migrated/invaded cells is quantified by counting the stained cells under a microscope in several random fields.

-

The results are expressed as a percentage of the control (vehicle-treated) cells.

-

Visualizations

Axl Signaling Pathway and Inhibition by TL4830031

Caption: Axl signaling pathway and the inhibitory action of TL4830031.

Experimental Workflow for Cellular Assays

Caption: General experimental workflow for in vitro cellular assays.

The preliminary data on TL4830031 (compound 8i) are promising, identifying it as a potent and highly selective Axl inhibitor with demonstrated anti-migratory and anti-invasive properties in a relevant breast cancer cell line model.[1] The favorable pharmacokinetic properties mentioned in the initial report, although not detailed here, further support its potential as a lead compound for the development of novel anti-cancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of TL4830031.

References

Methodological & Application

Application Notes & Protocols for TL4830031 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a generalized framework and example protocols for the use of a small molecule inhibitor in cell culture. Initial searches for "TL4830031" yielded a specific product datasheet identifying it as a potent Axl inhibitor.[1] The protocols and pathways described below are based on the known functions of Axl receptor tyrosine kinase and are provided as a guide for experimental design. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

TL4830031 is a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase, with a reported IC50 value of 26 nM.[1] The Axl receptor is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a critical role in cell survival, proliferation, migration, and invasion. Aberrant Axl signaling is implicated in the pathogenesis of various cancers, where it contributes to tumor progression, metastasis, and the development of drug resistance. TL4830031 inhibits the phosphorylation of Axl, thereby blocking downstream signaling cascades.[1] These application notes provide detailed protocols for evaluating the cellular activity of TL4830031, including its effect on cell viability and its ability to modulate the Axl signaling pathway.

Signaling Pathway

The Axl signaling pathway is activated upon binding of its ligand, Growth Arrest-Specific 6 (Gas6). This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling adaptors, leading to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival, and the Ras/MAPK pathway, which is involved in proliferation and differentiation.[2] TL4830031 is designed to inhibit the initial autophosphorylation of Axl, thus preventing the activation of these downstream effectors.

Caption: Axl signaling pathway and the inhibitory action of TL4830031.

Data Presentation

Table 1: Anti-proliferative Activity of TL4830031 in Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of TL4830031 in various cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) [Hypothetical Data] |

| A549 | Lung Carcinoma | 35 |

| MDA-MB-231 | Breast Cancer | 28 |

| PANC-1 | Pancreatic Cancer | 52 |

| U87-MG | Glioblastoma | 41 |

Table 2: Effect of TL4830031 on Axl Pathway Phosphorylation

This table shows the percentage inhibition of Axl and Akt phosphorylation in MDA-MB-231 cells treated with varying concentrations of TL4830031 for 24 hours, as determined by Western Blot analysis.

| Treatment Concentration | % Inhibition of p-Axl (Tyr702) [Hypothetical Data] | % Inhibition of p-Akt (Ser473) [Hypothetical Data] |

| Vehicle (0.1% DMSO) | 0% | 0% |

| 10 nM | 35% | 25% |

| 50 nM | 85% | 78% |

| 250 nM | 98% | 95% |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of TL4830031 on the viability and proliferation of adherent cancer cells.

Materials:

-

TL4830031 (powder)[1]

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Adherent cancer cell line of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of TL4830031 in DMSO.[3] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow overnight.

-

Compound Treatment: The next day, prepare serial dilutions of TL4830031 in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.[4] Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[3][4]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log concentration of TL4830031. Use non-linear regression to calculate the IC50 value.[4]

Protocol 2: Western Blot Analysis of Axl Pathway Inhibition

This protocol is for assessing the phosphorylation status of Axl and downstream targets like Akt.

Materials:

-

TL4830031

-

6-well cell culture plates

-

Complete cell culture medium

-

Cell line of interest (e.g., MDA-MB-231)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 80% confluency.[3] Treat the cells with various concentrations of TL4830031 (e.g., 10 nM, 50 nM, 250 nM) and a vehicle control for 24 hours.[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Visualization

Caption: General experimental workflow for evaluating TL4830031 in cell culture.

References

Application Note: Determining the Optimal In Vitro Concentration for the Novel MEK1/2 Inhibitor, TL4830031

Audience: Researchers, scientists, and drug development professionals.

Introduction

TL4830031 is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. Accurate determination of the optimal concentration range for TL4830031 in vitro is crucial for obtaining reliable and reproducible results in downstream cellular and biochemical assays. This document provides a detailed protocol for determining the optimal concentration of TL4830031 by assessing its effect on a direct downstream target (Phospho-ERK1/2) and its impact on cell viability.

Target Signaling Pathway: MAPK/ERK